(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Overview
Description
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral compound with a complex structure, featuring an amino group, a hydroxyl group, and an o-tolyl group attached to a propanoic acid backbone
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the reaction of o-tolylmagnesium bromide with a suitable carbonyl compound followed by reduction and hydrolysis steps.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The hydroxyl group can be reduced to form a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles like ammonia or amines in the presence of a suitable solvent.
Major Products Formed:
Amine oxide from oxidation.
Alcohol from reduction.
Amides or esters from substitution reactions.
Scientific Research Applications
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The exact mechanism can vary depending on the application, but it often involves modulation of biochemical pathways.
Comparison with Similar Compounds
(2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid: The enantiomer of the compound.
3-Amino-2-hydroxypropanoic acid: A simpler analog without the o-tolyl group.
3-Amino-2-hydroxy-3-phenylpropanoic acid: A structurally similar compound with a phenyl group instead of o-tolyl.
Uniqueness: (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid is unique due to its specific stereochemistry and the presence of the o-tolyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRMUSJGAGTPL-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654599 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217705-78-6 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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